molecular formula C19H19N3O5 B560283 NPEC-caged-serotonin

NPEC-caged-serotonin

Cat. No.: B560283
M. Wt: 369.4 g/mol
InChI Key: KUEQXJVRVDFKJY-UHFFFAOYSA-N
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Description

NPEC-caged-serotonin (3-((N)-1-(2-Nitrophenyl)ethylcarboxy)-(2-Aminoethyl)-1H-indol-5-ol) is a chemically modified, biologically inactive form of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This caged compound is designed for precise spatial and temporal control of serotonin release in experimental settings. Upon irradiation with UV light (approximately 365 nm), the (N)-1-(2-nitrophenyl)ethyl (NPEC) photoremovable protecting group is cleaved, liberating active 5-HT in its native form. This mechanism allows researchers to mimic the rapid, on-demand release of serotonin at specific locations, such as individual synapses or defined cellular compartments, making it an invaluable tool for studying the dynamics of serotonergic signaling. This reagent is particularly valuable in neurophysiology for investigating the role of 5-HT in regulating neuronal excitability, synaptic transmission, and neural circuit function. Studies utilizing caged serotonin have elucidated serotonin's inhibitory effects on specific neuron types, such as claustral projection neurons, by enabling focal uncaging of the transmitter to activate specific receptor subtypes like 5-HT1A. This compound has been employed in foundational research, including studies on serotonin synaptic transmission. While newer caging groups activated by visible light (e.g., ruthenium-bipyridyl complexes) or with improved two-photon cross-sections (e.g., BHQ) offer advantages for deeper tissue penetration, this compound remains a well-characterized compound for in vitro and cellular research. The product has a molecular weight of 369.37 and a purity of ≥99%. It is supplied as a solid and must be stored at -20°C. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)ethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-12(15-4-2-3-5-18(15)22(25)26)27-19(24)20-9-8-13-11-21-17-7-6-14(23)10-16(13)17/h2-7,10-12,21,23H,8-9H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEQXJVRVDFKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCCC2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Photochemical Principles and Mechanisms of Npec Caged Serotonin

Photorelease Dynamics and Efficiency

The release of serotonin (B10506) from its NPEC cage is initiated by the absorption of a photon, which triggers a series of intramolecular reactions culminating in the liberation of the free neurotransmitter. The efficiency and speed of this process are critical for its application in biological research.

NPEC-caged serotonin is primarily activated by light in the near-ultraviolet (UV) range. The photolysis is efficient with near-UV light, and commercially available caged serotonins using the NPEC protecting group are typically activated with UV light around 365 nm. This wavelength is selected to maximize the absorption by the NPEC chromophore while minimizing potential photodamage to biological tissues that can occur with shorter UV wavelengths.

Photochemical Properties of NPEC-Caged Serotonin

PropertyValue/Range
Optimal Excitation Wavelength ~365 nm (near-UV)
Photolysis Byproducts Serotonin, 2-nitrosoacetophenone, H+

Note: This table is based on the general properties of NPEC caged compounds as specific quantitative data for the serotonin conjugate is limited.

The kinetics of photorelease are a crucial parameter for a caged compound, as they determine the temporal resolution of the experiment. The photolysis of NPEC-caged compounds involves the formation of an aci-nitro intermediate. The decay of this intermediate, which leads to the release of the caged molecule, is the rate-limiting step.

For NPEC cages, the release of the active molecule is characterized by a relatively slow "dark" reaction following the initial photochemical event. The rate of this release is on the order of 10-20 s⁻¹ at a pH of 7.4. This results in a photorelease time that is in the range of milliseconds to hundreds of milliseconds. Specifically for NPEC-caged serotonin, the response time has been described as being in the hundreds of milliseconds. This slower release kinetic is a distinguishing feature of the NPEC caging group compared to some other photolabile protecting groups.

Comparative Analysis of NPEC Photochemistry with Alternative Caging Strategies

Several different caging strategies have been developed for serotonin, each with its own set of photochemical properties, advantages, and disadvantages. A comparative analysis highlights the specific utility of NPEC-caged serotonin.

BHQ-O-5HT: This caged serotonin is also commercially available and utilizes the phenol (B47542) group of serotonin for caging. A significant advantage of BHQ-O-5HT is its compatibility with two-photon (2P) excitation, typically around 740 nm, which allows for greater spatial resolution and reduced scattering in biological tissues. In contrast, NPEC-caged serotonin shows negligible absorption in the two-photon regime.

Ruthenium-Bipyridyl (RuBi)-Caged Serotonin: This approach employs a ruthenium-based complex as the photosensitive moiety. A key advantage of RuBi-caged compounds is their sensitivity to visible light, often in the blue and green regions of the spectrum (e.g., 405 nm, 445 nm, and even 532 nm). acs.org This is less damaging to biological preparations than UV light. Furthermore, RuBi phototriggers can exhibit very fast photoreaction kinetics, on the order of nanoseconds, which is significantly faster than the millisecond to hundred-millisecond release from NPEC. acs.org

CNB-Caged Serotonin (o-nitrobenzyl derivatives): Derivatives based on the o-nitrobenzyl caging group, such as N-(α-carboxy-2-nitrobenzyl) serotonin (N-CNB-5HT) and O-(α-carboxy-2-nitrobenzyl) serotonin (O-CNB-5HT), are also activated by UV light (e.g., 308-nm or 337-nm). The photorelease kinetics of these compounds can be significantly faster than NPEC. For instance, O-CNB-5HT has been reported to release serotonin with a time constant of 16 microseconds, while N-CNB-5HT has a release time constant of 1.2 milliseconds. nih.govresearchgate.net

Comparison of Serotonin Caging Strategies

Caging StrategyTypical Excitation Wavelength(s)Photorelease KineticsKey Features
NPEC ~365 nm (UV)Milliseconds to hundreds of millisecondsStable to hydrolysis; slow release kinetics
BHQ ~365 nm (UV), ~740 nm (2-photon)-Two-photon compatible
RuBi 405-532 nm (Visible)NanosecondsVisible light activation; very fast release
CNB 308-337 nm (UV)Microseconds to millisecondsFaster release than NPEC

Applications of Npec Caged Serotonin in Cellular and Subcellular Signaling

Serotonin (B10506) Receptor Activation Studies

The precise application of serotonin via the photolysis of NPEC-caged serotonin enables detailed investigations into the function of various 5-HT receptor subtypes. This technique allows for the activation of receptors in specific cellular compartments, mimicking synaptic transmission and allowing for the study of receptor-mediated responses in real-time.

Modulatory Effects on Specific 5-HT Receptor Subtypes

The serotonin receptor family is comprised of seven distinct families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs) that mediate either excitatory or inhibitory neurotransmission. nih.gov The use of caged serotonin has been instrumental in elucidating the differential effects of serotonin on these receptor subtypes.

For instance, studies in mouse prefrontal cortex have utilized caged serotonin to demonstrate the distinct effects of 5-HT on different populations of pyramidal neurons. In corticopontine (CPn) neurons, the photorelease of serotonin leads to a reduction in neuronal excitability, an effect mediated by the activation of 5-HT1A receptors. nih.gov In contrast, in commissural (COM) neurons, the initial 5-HT1A-dependent reduction in excitability is often followed by a slower, 5-HT2A-dependent increase in activity. nih.gov These findings highlight the ability of caged serotonin to unravel the complex and often opposing roles of different 5-HT receptor subtypes in neuronal signaling.

The electrophysiological effect of 5-HT1A receptor activation is generally inhibitory, leading to a reduction in the neuronal firing rate. tocris.com Conversely, 5-HT2 receptors are known to couple to phospholipases C and A2, often leading to excitatory effects. Current time information in Austin, TX, US. The ability to precisely deliver serotonin using a caged compound allows for the detailed characterization of these receptor-specific modulatory effects on neuronal activity.

5-HT Receptor SubtypePrimary Signaling MechanismGeneral Effect on Neuronal ExcitabilityReference
5-HT1ACouples to Gi/o proteins, inhibiting adenylyl cyclaseInhibitory tocris.com
5-HT1BCouples to Gi/o proteins, inhibiting adenylyl cyclaseInhibitory (autoreceptor) tocris.com
5-HT2ACouples to Gq/11 proteins, activating phospholipase CExcitatory Current time information in Austin, TX, US.
5-HT2CCouples to Gq/11 proteins, activating phospholipase CExcitatory Current time information in Austin, TX, US.
5-HT3Ligand-gated ion channelFast Excitatory tocris.com
5-HT4Couples to Gs proteins, activating adenylyl cyclaseExcitatory
5-HT6Couples to Gs proteins, activating adenylyl cyclaseExcitatory
5-HT7Couples to Gs proteins, activating adenylyl cyclaseExcitatory
Table 1: Overview of selected 5-HT receptor subtypes and their primary signaling mechanisms and effects on neuronal excitability.

Ligand-Receptor Interaction Kinetics

In such studies, the photolysis of the caged compound with a laser pulse generates a rapid concentration jump of serotonin, allowing for the measurement of the time course of receptor activation and desensitization. For O-CNB-5HT, the release of serotonin occurs with a time constant of 16 microseconds, which is sufficiently fast for transient kinetic investigations of the 5-HT3 receptor. nih.govresearchgate.net It is important to note, however, that NPEC-caged-serotonin has been reported to have a slower response time, in the hundreds of milliseconds. nih.gov

These kinetic studies provide valuable insights into the mechanisms of receptor function, including the rates of channel opening and closing for ionotropic receptors and the dynamics of G-protein activation for metabotropic receptors.

Caged Serotonin DerivativeTime Constant of Serotonin ReleaseQuantum YieldApplicationReference
O-CNB-5HT16 µs0.03Kinetic studies of the 5-HT3 receptor nih.govresearchgate.net
N-CNB-5HT1.2 ms0.08Considered too slow for rapid kinetic measurements nih.gov
This compound~ hundreds of msNot specifiedGeneral serotonin signaling studies nih.gov
Table 2: Photolysis properties of different caged serotonin derivatives.

Downstream Intracellular Signaling Pathways

The activation of 5-HT receptors initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of serotonin. The use of NPEC-caged serotonin allows for the precise initiation of these pathways, enabling researchers to dissect the complex downstream signaling networks.

Calcium Signal Transduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a wide range of cellular processes. Several 5-HT receptor subtypes are known to modulate intracellular calcium levels. For example, the 5-HT2 receptor family, which couples to Gq/11 proteins, activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

While direct studies using this compound to investigate these calcium dynamics were not identified in the provided search results, the technique of calcium imaging is frequently combined with the use of caged compounds to visualize and quantify changes in intracellular calcium concentration in real-time. nih.govresearchgate.net This approach would allow for the precise correlation of serotonin receptor activation with subsequent calcium transients in specific subcellular compartments.

Cyclic Nucleotide Signaling Regulation

Cyclic adenosine (B11128) monophosphate (cAMP) is another critical second messenger that is modulated by the activation of various 5-HT receptors. The 5-HT4, 5-HT6, and 5-HT7 receptor subtypes are coupled to Gs proteins and their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Conversely, the 5-HT1 and 5-HT5 receptor families are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

The use of FRET (Förster Resonance Energy Transfer)-based biosensors for cAMP allows for the real-time measurement of changes in intracellular cAMP concentrations. Studies have successfully used this technique to monitor the dynamic changes in cAMP levels following the stimulation of the Gs-coupled 5-HT7 receptor. While the use of this compound was not explicitly mentioned in these particular studies, it represents an ideal tool to trigger these signaling events with high temporal and spatial precision. The photolysis of NPE-caged cAMP has also been used to directly elevate intracellular cAMP levels for comparative studies. nih.gov

Npec Caged Serotonin in Neural Circuit Dissection and Functional Analysis

Investigation of Synaptic Physiology and Neurotransmission Kinetics

The precise control offered by caged compounds like NPEC-caged serotonin (B10506) is instrumental in recreating the dynamic nature of chemical synapses. By allowing for the rapid, localized release of serotonin, these tools enable the study of neurotransmitter-receptor interactions with high fidelity.

Recreating Chemical Synapse Dynamics

The fundamental principle behind using caged neurotransmitters is to mimic the endogenous release of signaling molecules at synapses. NPEC-caged serotonin allows for the controlled delivery of serotonin to specific locations within neural tissue, thereby recreating the rapid rise and subsequent clearance characteristic of synaptic transmission researchgate.netacs.org. This method provides a significant advantage over conventional bath application or pressure ejection, as it minimizes diffusion and allows for the isolation of postsynaptic receptor activation from presynaptic events researchgate.netresearchgate.net. Studies have utilized caged serotonin compounds to investigate the kinetics of serotonin receptor activation and desensitization, providing insights into the temporal dynamics of serotonergic signaling researchgate.netnih.gov.

Disentangling Pre- and Post-Synaptic Contributions to Serotonergic Signaling

The ability to precisely target the release of serotonin with NPEC-caged serotonin is critical for distinguishing between pre- and postsynaptic mechanisms of serotonergic action. By uncaging serotonin in specific cellular compartments or in the vicinity of identified neurons, researchers can investigate the distribution and function of serotonin receptors on different cellular elements nih.govbiorxiv.orgbiorxiv.orgmdpi.com. For instance, experiments have used caged serotonin to map the location of 5-HT receptors on specific neuron types, such as claustrum projection neurons, thereby clarifying their contribution to synaptic integration nih.govmdpi.com. Furthermore, this technique facilitates the study of serotonin's influence on synaptic plasticity and neurotransmission by allowing researchers to selectively activate postsynaptic receptors without involving presynaptic release machinery researchgate.netresearchgate.net.

Modulation of Neuronal Network Activity and Excitability

Serotonin acts as a key neuromodulator, influencing the intrinsic firing properties of neurons and the coordinated activity of neural networks. NPEC-caged serotonin provides a means to deliver serotonin with high spatial and temporal precision, enabling detailed investigations into these modulatory effects.

Differential Regulation of Neuronal Firing Properties in Distinct Cell Classes

Serotonin exerts diverse effects on neuronal excitability, often mediated by changes in ion channel conductances. For example, activation of 5-HT1A receptors by serotonin can lead to an increase in potassium conductance, resulting in hyperpolarization and reduced firing rates in certain neuronal populations, such as claustrum projection neurons nih.gov. Differential effects have also been observed across different neuron types; while serotonin may reduce excitability in some neurons (e.g., CPn neurons) through 5-HT1A receptor activation, it can lead to a subsequent increase in activity in others (e.g., COM neurons) via 5-HT2A receptors nih.gov. NPEC-caged serotonin is employed in studies to precisely deliver serotonin to these distinct cell classes, allowing for the characterization of their specific responses and the underlying receptor mechanisms.

Influence on Synchronous Network Oscillations

Neuromodulators, including serotonin, play a significant role in shaping the rhythmic activity of neural networks, which is fundamental to various brain states and cognitive functions biorxiv.orgbiorxiv.orgmdpi.comresearchgate.net. Studies suggest that neuromodulators can influence network oscillations through parallel activation of both neurons and astrocytes, creating synergistic mechanisms that enhance synchronous network activity biorxiv.orgmdpi.comresearchgate.net. NPEC-caged serotonin is used in conjunction with electrophysiological recordings to probe how localized serotonin release impacts network oscillations, often by examining its effects on astrocytic potassium (K+) clearance, a process critical for maintaining neuronal excitability and network synchrony biorxiv.orgbiorxiv.orgmdpi.comresearchgate.net.

Astrocytic Regulation and Neuroglial Crosstalk

Astrocytes, the primary glial cells in the central nervous system, express a variety of receptors for neuromodulators, including serotonin biorxiv.orgbiorxiv.orgmdpi.commdpi.comnih.gov. This expression suggests that astrocytes are direct targets of serotonergic modulation, and that their functions can be influenced by serotonin signaling.

Research utilizing NPEC-caged serotonin has specifically investigated the impact of serotonin on astrocytic potassium clearance. In experiments conducted in the somatosensory cortex, focal photolysis of NPEC-caged serotonin led to a significant reduction in the rate at which astrocytes clear extracellular potassium ions following KCl application. For instance, after a transient application of 30 mM KCl, the K+ clearance rate was measured to be 1.33 ± 0.14 mM/sec (n=11) following serotonin uncaging biorxiv.orgbiorxiv.org. This finding highlights a direct influence of serotonin on a key astrocytic homeostatic function, which in turn can modulate neuronal excitability and network activity.

Astrocytes contribute to neuronal network activity through various mechanisms, including the uptake of K+ via ion channels and spatial buffering through their interconnected network mdpi.comresearchgate.netmdpi.com. The observed reduction in astrocytic K+ clearance by serotonin suggests that neuromodulators can influence network oscillations not only by acting directly on neurons but also by modulating astrocytic support functions biorxiv.orgmdpi.comresearchgate.net. This interplay between neuronal and glial elements underscores the complex nature of neuroglial crosstalk in regulating brain function.

Serotonin's Impact on Astrocytic Potassium Clearance

Studies utilizing NPEC-caged serotonin have illuminated serotonin's direct effect on astrocytic potassium clearance. By focally photolyzing NPEC-caged serotonin in the somatosensory cortex, researchers can release active serotonin in proximity to astrocytes and neurons biorxiv.orgbiorxiv.orgmdpi.com. Experimental findings indicate that the uncaging of serotonin leads to a significant reduction in the rate at which astrocytes clear excess extracellular potassium. For instance, following the application of a high concentration of KCl (30 mM), the K+ clearance rate was observed to decrease from a control value to 1.33 ± 0.14 mM/sec after serotonin uncaging biorxiv.orgbiorxiv.org. Crucially, this effect was observed even when neuronal activity was inhibited by tetrodotoxin (B1210768) (TTX), suggesting that serotonin's influence on K+ clearance is, at least in part, mediated directly through astrocytic mechanisms biorxiv.orgbiorxiv.org. This modulation of astrocytic K+ clearance by serotonin has implications for neuronal excitability and synchronous network activity, potentially contributing to the neuromodulatory effects of serotonin biorxiv.orgbiorxiv.orgresearchgate.net.

Table 1: Impact of Serotonin (5-HT) on Astrocytic Potassium Clearance Rate

ConditionExtracellular KCl ConcentrationK+ Clearance Rate (mM/sec)Reference
Control (aCSF)30 mMNot specified biorxiv.orgbiorxiv.org
After NPEC-caged-Serotonin photolysis30 mM1.33 ± 0.14 biorxiv.orgbiorxiv.org

Role of Astrocytic Receptors in Serotonergic Neuromodulation

Astrocytes are equipped with a diverse array of receptors, including specific subtypes for serotonin, which allow them to integrate neuromodulatory signals biorxiv.orgnih.govmdpi.comnih.govroyalsocietypublishing.org. Previous research has demonstrated the expression of various serotonergic receptors across different brain regions, including the cerebral cortex biorxiv.orgnih.govmdpi.com. Specifically, cortical astrocytes have been identified to express 5-HT2b receptors, which are coupled to intracellular signaling cascades such as phospholipase A2 (PLA2) and phospholipase C (PLC)/Gq pathways. Activation of these pathways can lead to intracellular calcium (Ca2+) release and stimulation of glycogenolysis biorxiv.org.

The activation of astrocytic serotonin receptors can trigger downstream signaling events, including alterations in intracellular Ca2+ dynamics. These astrocytic Ca2+ responses are known to influence neuronal circuitry and, consequently, behavioral outputs nih.gov. Furthermore, neuromodulators like serotonin can prompt astrocytes to release gliotransmitters, such as ATP, which can, in turn, modulate neuronal activity and synaptic strength nih.govroyalsocietypublishing.org. While the precise mechanisms are still under investigation, it is hypothesized that serotonin may influence astrocytic spatial buffering through gap junctions or directly modulate uptake mechanisms via Kir channels mdpi.comresearchgate.net. These findings underscore the significant role of astrocytes as intermediaries in serotonin-mediated neuromodulation, extending and amplifying the effects of serotonin on neural networks nih.govfrontiersin.org.

Compound List:

this compound (NPEC-5-HT)

Serotonin (5-HT)

Tetrodotoxin (TTX)

Dopamine (DA)

NPEC-caged-Dopamine

Noradrenaline (NA)

Histamine

Carbachol

ATP

D-serine

Methodological Frameworks for Utilizing Npec Caged Serotonin

Experimental Model Systems for In Vitro and Ex Vivo Studies

NPEC-caged serotonin (B10506) represents a valuable tool for precisely controlling the release of serotonin in biological research, enabling the investigation of its complex roles across various experimental model systems. This photocaged compound allows for spatiotemporal activation of serotonin signaling through light, facilitating detailed studies of its effects on cellular and tissue functions. The application of NPEC-caged serotonin has been explored in several key in vitro and ex vivo preparations, providing insights into neuromodulation, neuronal activity, and cellular responses.

Mammalian Cell Culture Models

Mammalian cell culture models offer a controlled environment for examining the direct effects of NPEC-caged serotonin on cellular processes. These models, often utilizing immortalized cell lines, allow for precise manipulation and observation of cellular responses to neurotransmitter release.

In studies focused on developing novel biosensors for serotonin, NPEC-caged serotonin has been employed as a tool to validate sensor performance. For instance, HEK293T cells engineered to express serotonin (5-HT) sensor variants were utilized, with NPEC-caged serotonin added to the culture medium. The subsequent imaging of these cells allowed researchers to assess the ability of the sensors to detect serotonin release triggered by the photolysis of the caged compound nih.gov. While these experiments primarily aimed at characterizing sensor functionality rather than detailing serotonin's physiological effects, they demonstrate the utility of NPEC-caged serotonin in cell culture for precise, light-activated neurotransmitter delivery nih.gov.

Acute and Organotypic Brain Slice Preparations

Acute and organotypic brain slice preparations provide a more physiologically relevant ex vivo environment, preserving the intricate cellular architecture and network connectivity of brain tissue. NPEC-caged serotonin has been particularly instrumental in studies investigating neuromodulatory effects within these preparations.

A significant application of NPEC-caged serotonin has been in the investigation of its impact on astrocytic potassium (K+) clearance in brain slices. Research utilizing somatosensory cortex slices from rodents has employed focal photolysis of NPEC-caged serotonin (30 µM) with UV light (360 nm) in layer II/III of the cortex, targeting astrocytic domains and nearby neurons mdpi.combiorxiv.orgmdpi.com. These studies aimed to understand how serotonin influences the rate at which astrocytes clear excess extracellular potassium ions, a critical process for maintaining neuronal excitability and preventing excitotoxicity mdpi.combiorxiv.orgmdpi.com.

The findings indicate that uncaging NPEC-caged serotonin at high extracellular potassium concentrations (30 mM) led to a reduction in the K+ clearance rate. Specifically, the K+ clearance rate was measured at 1.33 ± 0.14 mM/s following serotonin uncaging, representing a notable decrease compared to baseline conditions mdpi.combiorxiv.orgmdpi.com. In contrast, at lower KCl concentrations (15 mM and 5 mM), the uncaging of NPEC-caged serotonin did not significantly affect the K+ clearance rate mdpi.combiorxiv.orgmdpi.com. Further experiments revealed that the addition of tetrodotoxin (B1210768) (TTX), a sodium channel blocker, did not alter this effect, suggesting that the neuromodulatory action of serotonin on astrocytic K+ clearance in this context is independent of direct neuronal activity mdpi.combiorxiv.orgmdpi.com. These results highlight the capacity of NPEC-caged serotonin to probe the functional interplay between neuromodulators and glial cells in maintaining brain homeostasis.

Additionally, NPEC-caged serotonin has been mentioned in the context of studies examining serotonin's effects on projection neurons in the claustrum mdpi.comnih.gov. While these studies primarily utilized other caged serotonin compounds like BHQ-O-5-HT for detailed electrophysiological recordings, the mention of NPEC-5-HT underscores its recognized role as a tool for localized serotonin release in brain slice electrophysiology mdpi.comnih.gov.

KCl ConcentrationK+ Clearance Rate after NPEC-caged Serotonin Uncaging (mM/s)Effect Compared to Baseline
30 mM1.33 ± 0.14 (n=11)Decreased
15 mMNot significantly affectedNo significant change
5 mMNot significantly affectedNo significant change

Data from mdpi.combiorxiv.orgmdpi.com. Baseline K+ clearance rates were not explicitly quantified in the provided snippets, but the effect of serotonin uncaging was measured relative to these conditions.

Primary Neuronal and Glial Co-cultures

While specific research detailing the use of NPEC-caged serotonin in explicitly defined primary neuronal and glial co-cultures is not extensively elaborated in the provided search results, the application of this compound in acute brain slices inherently involves these primary cell types mdpi.combiorxiv.orgmdpi.com. Brain slices contain complex networks of primary neurons and glial cells, and the findings from these ex vivo preparations offer insights into how NPEC-caged serotonin influences these primary cellular components within their native tissue environment. The studies on astrocytic K+ clearance, for example, directly assess the impact of serotonin on primary astrocytes and their interactions with neurons in the cortical tissue mdpi.combiorxiv.orgmdpi.com.

Developmental and Intact Animal Models

The application of NPEC-caged serotonin in developmental or intact animal models is not extensively detailed in the provided search snippets. While NPEC-caged serotonin is commercially available, indicating its potential utility in a broader range of research, specific experimental findings from its use in vivo or in developmental contexts are not reported. Studies have explored the use of other caged serotonin compounds, such as BHQ-caged serotonins, in zebrafish embryos to investigate serotonin-regulated physiological processes and assess toxicity, demonstrating the broader utility of caged neurotransmitters in developmental models nih.gov. However, direct research applications and findings using NPEC-caged serotonin in these specific model systems remain less documented in the available literature.

Compound List:

NPEC-caged-serotonin (NPEC-5-HT)

Serotonin (5-HT)

NPEC-caged-Dopamine (NPEC-DA)

Tetrodotoxin (TTX)

Carbachol

Histamine dihydrochloride (B599025)

Noradrenaline bitartrate (B1229483)

BHQ-O-5HT

RuBi-5-HT

Challenges, Limitations, and Future Trajectories in Npec Caged Serotonin Research

Optimization of Photorelease Characteristics

A primary area of focus in NPEC-caged serotonin (B10506) research is the optimization of its photorelease characteristics. Traditional NPEC (N-(2-nitrobenzyloxycarbonyl) ethyl) cages are typically activated by ultraviolet (UV) light, often around 365 nm nih.govnih.govnews-medical.netbiorxiv.orgmdpi.comnih.gov. While effective, UV light can cause phototoxicity and damage to biological tissues, limiting its application in sensitive preparations or long-term experiments nih.gov. This has spurred the development of new caged serotonin molecules that can be activated by longer, less damaging wavelengths. For instance, a photoactivatable caged serotonin molecule cleaved by 405 nm laser light has been synthesized specifically to mitigate UV-induced damage biorxiv.orgbiorxiv.org.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when applying NPEC-caged-serotonin in brain slice studies?

  • Answer : this compound is typically bath-applied at 30 µM in artificial cerebrospinal fluid (aCSF) and uncaged via focal UV photolysis (~360 nm, 1-second exposure). Key considerations include:

  • Solubility : Dissolve in DMSO to a 100 mM stock solution, then dilute in aCSF to avoid precipitation .
  • Controls : Co-application of tetrodotoxin (TTX, 1 µM) to block neuronal activity, ensuring observed effects are astrocyte-specific .
  • Localization : Use a UV illuminator to target a 50 µm area encompassing the electrode, KCl puffing pipette, and astrocytic domains .

Q. How should this compound solutions be prepared and stored for experimental reproducibility?

  • Answer :

  • Preparation : Dissolve in DMSO to a 100 mM stock solution, aliquot, and store at -20°C. Protect from light to prevent premature uncaging .
  • Usage : Thaw aliquots and dilute in aCSF immediately before experiments. Avoid repeated freeze-thaw cycles to maintain stability .

Q. What controls are essential when assessing this compound's effects on astrocytic K<sup>+</sup> clearance?

  • Answer :

  • Baseline measurements : Record K<sup>+</sup> clearance rates before and after neuromodulator application (~10% deviation allowed) .
  • Pharmacological controls : Use TTX to isolate astrocyte-specific effects from neuronal contributions .
  • Vehicle controls : Include DMSO-only treatments to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in K<sup>+</sup> clearance modulation when comparing this compound with other neuromodulators (e.g., dopamine, noradrenaline)?

  • Answer : Contradictions may arise from:

  • Concentration disparities : this compound is tested at 30 µM, while dopamine is used at 10 µM. Normalize doses to receptor affinity or EC50 values for cross-comparison .
  • Temporal dynamics : Ensure consistent pre- and post-application intervals (e.g., 5-minute bath application) and account for uncaging latency (~1 second) .
  • Regional variability : Validate results across multiple brain regions (e.g., hippocampus vs. cortex) using standardized slice preparation protocols .

Q. What statistical approaches are optimal for analyzing this compound-induced changes in K<sup>+</sup> dynamics?

  • Answer :

  • Paired t-tests : Compare pre- and post-application K<sup>+</sup> clearance rates within the same slice to control for inter-slice variability .
  • Normalization : Express K<sup>+</sup> clearance as the ratio of concentration amplitude to decay time (90–10% interval) to standardize measurements .
  • Power analysis : Use prior studies (n = 5–10 slices per group) to determine sample sizes for detecting ≥15% effect sizes .

Q. How can this compound be integrated with calcium imaging to study astrocyte-neuron crosstalk?

  • Answer :

  • Simultaneous recording : Combine K<sup>+</sup>-sensitive microelectrodes with fluorescent Ca<sup>2+</sup> indicators (e.g., GCaMP) in the same slice .
  • Timing synchronization : Trigger UV uncaging and Ca<sup>2+</sup> imaging acquisition simultaneously to capture real-time interactions .
  • Data correlation : Overlay K<sup>+</sup> clearance kinetics with Ca<sup>2+</sup> transient peaks to identify causal relationships .

Methodological Pitfalls and Troubleshooting

Q. Why might this compound fail to elicit expected K<sup>+</sup> clearance changes, and how can this be addressed?

  • Answer : Potential issues include:

  • Incomplete uncaging : Verify UV light intensity and exposure duration using calibration assays with free serotonin controls .
  • Slice viability : Monitor slice health via baseline electrophysiological responses; discard slices with >20% deviation in resting K<sup>+</sup> levels .
  • Receptor desensitization : Limit repeated serotonin applications (≥15-minute washout periods) to prevent 5-HT receptor downregulation .

Experimental Design Frameworks

Q. How can the PICOT framework structure studies investigating this compound's neuromodulatory roles?

  • Example :

  • Population : Acute brain slices from adult rodents.
  • Intervention : this compound (30 µM) with UV uncaging.
  • Comparison : NPEC-caged-dopamine (10 µM) or vehicle (DMSO).
  • Outcome : K<sup>+</sup> clearance rate (mM/s).
  • Time : Measurements at 0, 5, and 10 minutes post-application .

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